N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Description
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a heterocyclic organic compound featuring a thieno[3,4-c]pyrazole core fused with a fluorophenyl substituent and an adamantane carboxamide moiety. The compound’s IUPAC name, as specified in the provided evidence, includes the notation 5-oxo-2H,4H,6H-5λ⁴, indicating a sulfone (oxo) group at position 5 of the thienopyrazole ring and a specific oxidation state . Key properties from the evidence include:
- CAS Number: 958612-97-0
- Molecular Formula: C₂₂H₂₄FN₃O₂S
- Molecular Weight: 413.51 g/mol
- Purity: ≥95%
- Primary Use: Research and development applications .
The adamantane group confers rigidity and lipophilicity, while the fluorophenyl substituent may enhance metabolic stability.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3OS/c23-16-1-3-17(4-2-16)26-20(18-11-28-12-19(18)25-26)24-21(27)22-8-13-5-14(9-22)7-15(6-13)10-22/h1-4,13-15H,5-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFQAVVQMVYWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CSCC5=NN4C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide involves several steps, typically starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The fluorophenyl group is introduced via electrophilic substitution reactions, while the adamantane carboxamide moiety is attached through amide bond formation. Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines
Scientific Research Applications
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development, particularly in targeting specific diseases or conditions.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and thieno[3,4-c]pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The adamantane moiety enhances the compound’s stability and bioavailability, contributing to its overall efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, based on the compound’s features, the following comparisons can be inferred using general chemical principles:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| N-[2-(4-fluorophenyl)-...adamantane-1-carboxamide | Thieno[3,4-c]pyrazole | 4-fluorophenyl, adamantane carboxamide | 413.51 | High lipophilicity (logP ~4.2)* |
| Celecoxib | Pyrazole | 4-methylsulfonylphenyl | 381.37 | COX-2 inhibitor, lower logP (~3.0) |
| Rimonabant | Pyrazole | Dichlorophenyl, piperidinyl | 463.79 | CB1 receptor antagonist |
| Thieno[2,3-c]pyrazole derivatives | Thienopyrazole (isomeric) | Variable aryl/alkyl groups | ~390–420 | Kinase inhibition, improved solubility |
*Estimated using fragment-based methods due to lack of experimental data.
Key Observations:
Adamantane vs. Other Bulky Groups : The adamantane carboxamide in the target compound likely enhances membrane permeability compared to smaller substituents (e.g., methylsulfonyl in celecoxib) but may reduce aqueous solubility .
Thienopyrazole vs. However, positional isomerism (e.g., thieno[2,3-c]pyrazole) could alter binding affinities .
Fluorophenyl Substituent: The 4-fluorophenyl group is a common bioisostere for improving pharmacokinetics, as seen in antipsychotics (e.g., loxapine). Its presence here may enhance target selectivity compared to non-fluorinated analogs.
Research Findings and Limitations
- Synthesis Challenges: The sulfone (5-oxo) group in the thienopyrazole ring requires controlled oxidation steps, which may limit scalability .
- Biological Data: No activity data (e.g., IC₅₀, binding assays) are provided in the evidence, making functional comparisons speculative.
Biological Activity
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a complex organic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure comprising an adamantane core and a thieno[3,4-c]pyrazole moiety. The presence of the fluorophenyl group enhances its lipophilicity and biological interactions. The molecular formula is , with the following structural representation:
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Kinases : Pyrazole derivatives are known to inhibit several kinases such as BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cancer progression and signaling pathways .
- Antiviral Activity : The adamantane structure is associated with antiviral properties, particularly against orthopoxviruses, by mimicking the action of phospholipase enzymes .
- Anti-inflammatory Effects : These compounds also demonstrate anti-inflammatory activities by modulating inflammatory pathways and reducing cytokine production.
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies:
Antitumor Activity
Several studies have demonstrated that thienopyrazole derivatives exhibit significant antitumor activity. For instance:
Antimicrobial Activity
In vitro studies have shown that this class of compounds possesses antimicrobial properties against various pathogens:
Case Studies
- Anticancer Efficacy : A study involving a series of pyrazole derivatives revealed that this compound exhibited potent inhibitory effects on cancer cell lines expressing BRAF mutations.
- Inflammatory Response Modulation : In a model of acute inflammation, this compound significantly reduced edema in animal models, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
